(-)-Linalool

Vue d'ensemble

Description

Le Linalool est un alcool terpénique naturel présent dans de nombreuses fleurs et plantes aromatiques. Il est connu pour son agréable parfum floral avec une touche d’épices. Le Linalool est largement utilisé dans les industries de la parfumerie et des arômes, ainsi qu’en aromathérapie en raison de ses effets calmants et favorisant le sommeil . C’est un monoterpénoïde acyclique présent dans plus de 200 espèces végétales, notamment la lavande, la menthe, la cannelle et la coriandre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Linalool peut être synthétisé par diverses méthodes. Une méthode courante consiste en l’extraction supercritique de matières médicinales de rhizoma homalonemae à l’aide de dioxyde de carbone liquide sous des conditions spécifiques (pression : 5-15 MPa, température : 60-80 °C). L’extrait est ensuite adsorbé sur une résine macroréticulaire et élué avec une solution d’éthanol à 70 % pour obtenir du Linalool .

Méthodes de production industrielle : Dans les milieux industriels, le Linalool est souvent produit par synthèse chimique. Une méthode consiste en la technique d’homogénéisation à haute pression pour préparer des nano-émulsions de Linalool, qui sont ensuite caractérisées et optimisées pour diverses applications .

Analyse Des Réactions Chimiques

Le Linalool subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Linalool peut être oxydé pour former divers dérivés oxygénés. Par exemple, il peut subir une autoxydation impliquant des radicaux peroxy et alkoxy, conduisant à la formation de précurseurs d’aérosols organiques secondaires à faible volatilité .

Réduction : Le Linalool peut être réduit pour former du dihydrolinalool et du tétrahydrolinalool en présence de sodium métallique ou de platine colloïdal .

Substitution : Le Linalool peut participer à des réactions de substitution, telles que l’estérification, pour former des esters comme l’acétate de linalyle .

Réactifs et conditions courants :

Oxydation : Radicaux peroxy, radicaux alkoxy et conditions atmosphériques.

Réduction : Sodium métallique, platine colloïdal ou nickel squelettique.

Substitution : Alcools et acides pour l’estérification.

Principaux produits :

Oxydation : Précurseurs d’aérosols organiques secondaires.

Réduction : Dihydrolinalool, tétrahydrolinalool.

Substitution : Acétate de linalyle.

4. Applications de recherche scientifique

Le Linalool a un large éventail d’applications de recherche scientifique :

Chimie : Le Linalool est utilisé comme précurseur pour la synthèse de divers composés aromatiques et huiles essentielles .

Biologie : Le Linalool présente des propriétés antimicrobiennes et est efficace contre une variété de bactéries, de levures et de champignons . Il possède également des activités antioxydantes, anti-inflammatoires et anticancéreuses .

Médecine : Le Linalool est utilisé en aromathérapie pour ses propriétés anxiolytiques et sédatives, ce qui le rend bénéfique pour le soulagement du stress et l’amélioration du sommeil . Il montre également un potentiel dans le traitement du cancer en raison de sa capacité à induire l’apoptose dans les cellules cancéreuses .

Industrie : Le Linalool est largement utilisé dans la production de parfums, de lotions, de savons, de shampooings, de détergents et de nettoyants . Il est également utilisé comme agent aromatisant dans l’industrie alimentaire et des boissons .

Applications De Recherche Scientifique

Linalool has a wide range of scientific research applications:

Chemistry: Linalool is used as a precursor for synthesizing various fragrance compounds and essential oils .

Biology: Linalool exhibits antimicrobial properties and is effective against a range of bacteria, yeasts, and fungi . It also has antioxidant, anti-inflammatory, and anticancer activities .

Medicine: Linalool is used in aromatherapy for its anxiolytic and sedative properties, making it beneficial for stress relief and sleep enhancement . It also shows potential in cancer treatment due to its ability to induce apoptosis in cancer cells .

Industry: Linalool is widely used in the production of perfumes, lotions, soaps, shampoos, detergents, and cleaners . It is also used as a flavoring agent in the food and beverage industry .

Mécanisme D'action

Le Linalool exerce ses effets par divers mécanismes :

Action antimicrobienne : Le Linalool perturbe la structure de la membrane cellulaire des micro-organismes, ce qui entraîne une fuite du contenu cytoplasmique et un dysfonctionnement métabolique. Il inhibe la respiration cellulaire et la synthèse énergétique, entraînant finalement la mort cellulaire .

Propriétés anxiolytiques et sédatives : Le Linalool interagit avec la voie sérotoninergique, produisant un effet antidépresseur. Lors de l’inhalation, le Linalool est transféré au cerveau, où il restaure le niveau d’expression des gènes induits par le stress à la normale .

Comparaison Avec Des Composés Similaires

Le Linalool est souvent comparé à d’autres composés similaires, tels que l’acétate de linalyle et ses dérivés oxygénés. Le Linalool est l’odorant le plus puissant parmi ces composés, avec un parfum floral et citrique distinct . Des composés similaires comprennent :

Acétate de linalyle : Présente des propriétés olfactives similaires mais est moins puissant.

8-Hydroxylinalool : Moins odorant que le Linalool.

8-Carboxylinalool : Inodore.

La combinaison unique du Linalool d’un parfum agréable, de propriétés antimicrobiennes et d’avantages thérapeutiques en fait un composé précieux dans diverses industries.

Propriétés

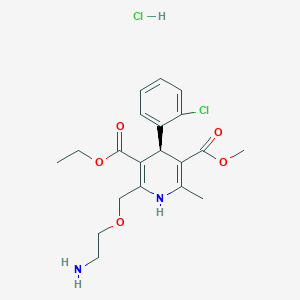

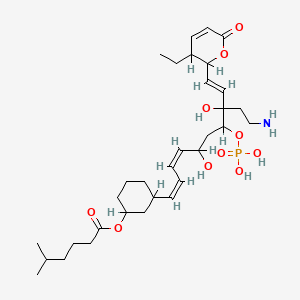

IUPAC Name |

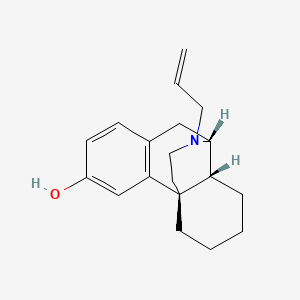

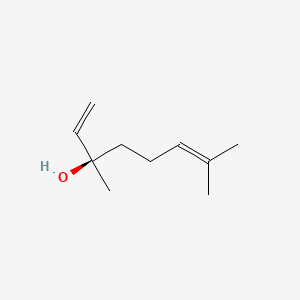

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-linalool?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []

Q4: What are the common applications of this compound?

A4: this compound is widely used in various industries, including:

- Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]

- Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []

- Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]

Q5: How does this compound exert its antinociceptive effects?

A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.

Q6: Does the stereochemistry of linalool impact its biological activity?

A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []

Q7: What is known about the antibacterial activity of this compound?

A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.

Q8: What role does this compound play in plant allelopathy?

A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.

Q9: What analytical techniques are commonly used to analyze this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]

Q10: Can enantiomeric purity be determined for this compound?

A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []

Q11: What are the common methods for obtaining this compound?

A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:

- Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]

- Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []

Q12: How does the extraction method impact the yield and composition of this compound?

A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []

Q13: Are there any environmental concerns related to this compound?

A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

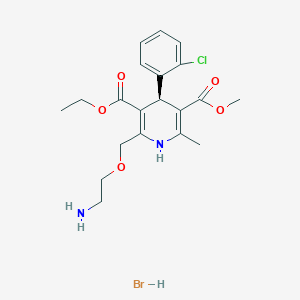

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)